Bitopertin

Übersicht

Beschreibung

Synthesis Analysis

Bitopertin is an orally available selective inhibitor of glycine transporter 1 (GlyT1) that is being developed for the treatment of erythropoietic protoporphyria . Glycine is a key initial substrate for heme and globin synthesis . By reducing intracellular glycine, a rate-limiting substrate for heme synthesis, bitopertin slows heme synthesis .

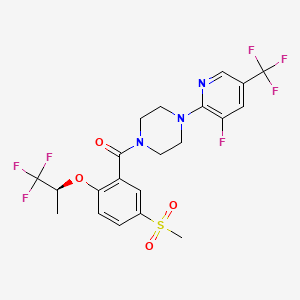

Molecular Structure Analysis

Bitopertin has a molecular formula of C21H20F7N3O4S . Its IUPAC name is {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}{5-(methylsulfonyl)-2-[(1S)-2,2,2-trifluoro-1-methylethoxy]phenyl}methanone .

Chemical Reactions Analysis

Bitopertin is a glycine transporter 1 (GlyT1) inhibitor that increases levels of the neurotransmitter glycine by inhibiting its reuptake from the synaptic cleft . Glycine acts as a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Physical And Chemical Properties Analysis

Bitopertin has a molar mass of 543.46 g·mol−1 . It has a molecular formula of C21H20F7N3O4S .

Wissenschaftliche Forschungsanwendungen

Treatment for Erythropoietic Protoporphyria (EPP)

Bitopertin has been studied for its potential in treating Erythropoietic Protoporphyria (EPP), a rare and devastating disease . In a randomized clinical trial named AURORA, Bitopertin was evaluated for its safety, tolerability, efficacy, and its effect on Protoporphyrin IX (PPIX) concentrations in participants with EPP . The primary outcome measure was the percent change in whole-blood, metal-free PPIX levels from baseline .

Reduction of Liver Fibrosis

Bitopertin has shown promise in reducing the development and severity of liver fibrosis in a mouse model of EPP . This application could potentially provide new treatment options for liver diseases.

Treatment of Neuropsychiatric Disorders

Bitopertin has previously been studied for the treatment of neuropsychiatric disorders . Although the specific disorders are not mentioned in the source, this suggests a potential application of Bitopertin in the field of mental health.

Improvement of Anemia

Bitopertin, as a glycine transport inhibitor administered orally, has been found to improve anemia, reduce hemolysis, diminish ineffective erythropoiesis, and increase red cell survival in a mouse model of β-thalassemia . This suggests a potential application of Bitopertin in the treatment of blood disorders.

Reduction of Phototoxic Reactions

In the AURORA study, treatment with Bitopertin resulted in dose-dependent reductions in the rate of phototoxic reactions with pain . This suggests a potential application of Bitopertin in the management of phototoxic reactions in EPP patients.

Improvement of Patient Global Impression of Change (PGIC)

Bitopertin-treated patients experienced improvements in the clinically meaningful outcomes of Patient Global Impression of Change (PGIC), with the 60 mg dose reaching statistical significance compared to placebo . This suggests a potential application of Bitopertin in improving the overall health perception of patients.

Wirkmechanismus

Target of Action

Bitopertin primarily targets the Glycine Transporter 1 (GlyT1) . GlyT1 is a membrane transporter that is expressed on glial cells and neurons . Its main function is to regulate glycine levels at excitatory synapses .

Mode of Action

Bitopertin acts as a selective inhibitor of GlyT1 . By inhibiting GlyT1, bitopertin increases the levels of the neurotransmitter glycine by preventing its reuptake from the synaptic cleft . Glycine acts as a required co-agonist along with glutamate at N-methyl-D-aspartate (NMDA) receptors .

Biochemical Pathways

Bitopertin affects the heme biosynthesis pathway . Glycine is one of the two substrates for the initial step of heme biosynthesis . By substantially reducing glycine uptake into erythroid precursors, bitopertin has the potential to reduce the primary source of pathogenic Protoporphyrin IX (PPIX) accumulation .

Pharmacokinetics

Bitopertin exhibits dose-dependent pharmacokinetic properties . Following subcutaneous injection, bitopertin exhibits dose-dependent area under the curve (AUC) and time (Tmax) to maximal plasma concentration (Cmax), a very long terminal half-life (T1/2), and low clearance (CL), suggesting that bitopertin is slowly absorbed and eliminated in the rat . The observed relationship between dose and the extent of drug exposure (AUC) was linear .

Result of Action

The action of bitopertin results in statistically significant reductions in PPIX, the primary endpoint, and significant improvements in the rate of phototoxic reactions with pain and the Patient Global Impression of Change (PGIC) . On the key secondary endpoint of cumulative time in sunlight on days without pain, bitopertin patients had a positive response .

Zukünftige Richtungen

Bitopertin is currently being studied in two ongoing Phase 2 studies in EPP, AURORA (NCT05308472) and BEACON (ACTRN12622000799752) . The hematologic improvements achieved by bitopertin are blunted by the concomitant administration of the iron chelator deferiprone, suggesting that an excessive restriction of iron availability might negate the beneficial effects of bitopertin .

Eigenschaften

IUPAC Name |

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUGYIUSCYNSQR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233556 | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

845614-11-1 | |

| Record name | Bitopertin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845614-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bitopertin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845614111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitopertin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bitopertin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BITOPERTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8L6AN59YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

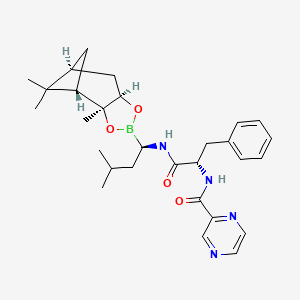

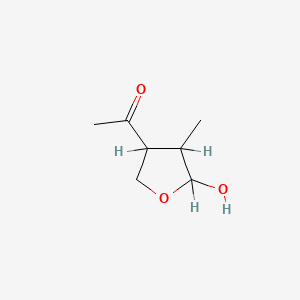

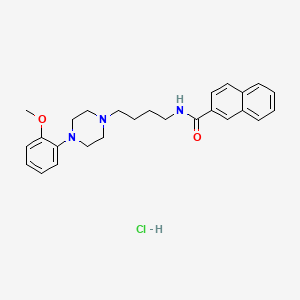

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

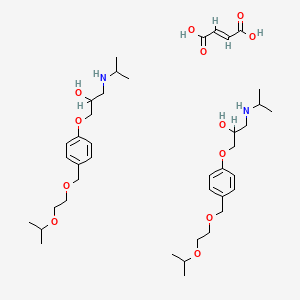

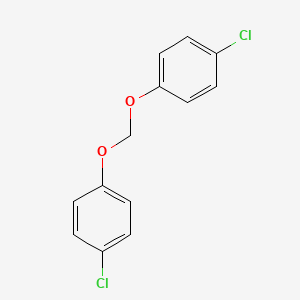

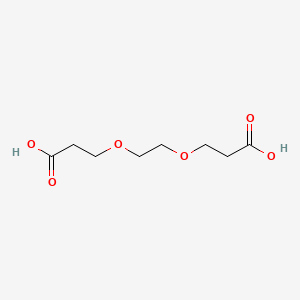

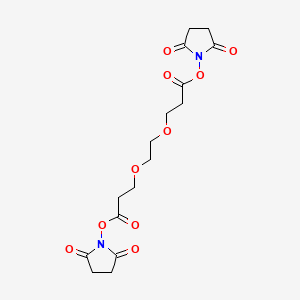

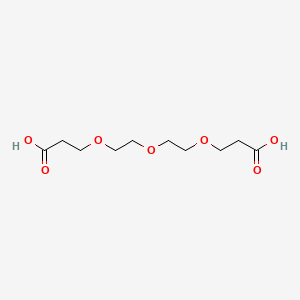

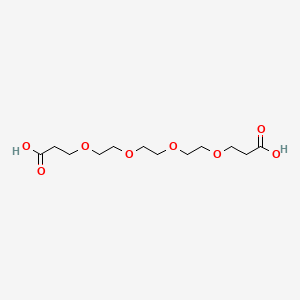

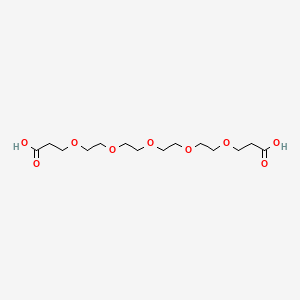

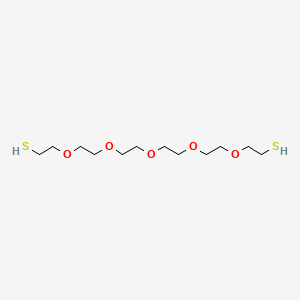

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.